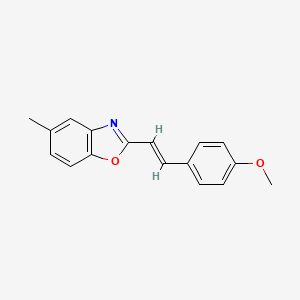
Acide 4-chloro-6-fluoro-1H-indole-2-carboxylique
Vue d'ensemble
Description
4-chloro-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine and fluorine atoms on the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Applications De Recherche Scientifique
4-chloro-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
4-Chloro-6-Fluoro-1H-Indole-2-Carboxylic Acid, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
4-chloro-6-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-chloro-6-fluoro-1H-indole-2-carboxylic acid, have been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is crucial for its potential therapeutic applications, as it can modulate the activity of target enzymes and proteins involved in disease pathways.
Cellular Effects
4-chloro-6-fluoro-1H-indole-2-carboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 4-chloro-6-fluoro-1H-indole-2-carboxylic acid, can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression . These changes can impact cellular metabolism, promoting or inhibiting specific metabolic pathways depending on the context.
Molecular Mechanism
The molecular mechanism of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with enzymes and proteins, leading to their inhibition . Additionally, it can interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-chloro-6-fluoro-1H-indole-2-carboxylic acid, can exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that indole derivatives, including 4-chloro-6-fluoro-1H-indole-2-carboxylic acid, can have threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can result in toxicity and adverse effects.
Metabolic Pathways
4-chloro-6-fluoro-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. Indole derivatives, including 4-chloro-6-fluoro-1H-indole-2-carboxylic acid, can influence the activity of metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
4-chloro-6-fluoro-1H-indole-2-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for introducing the chlorine and fluorine atoms can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes halogenation, cyclization, and carboxylation steps, optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Halogenation: Introduction of halogen atoms can be achieved using reagents like NCS and NFSI.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Common Reagents and Conditions
N-chlorosuccinimide (NCS): Used for chlorination reactions.
N-fluorobenzenesulfonimide (NFSI): Used for fluorination reactions.
Acids and bases: Used to catalyze various reactions, including cyclization and carboxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated indole derivatives, while oxidation and reduction reactions can produce various functionalized indole compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a hydrogen atom at the 6-position.
5-fluoro-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
6-chloro-1H-indole-2-carboxylic acid: Lacks the fluorine atom at the 6-position.
Uniqueness
4-chloro-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-chloro-6-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHOUUUIUOTJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383133-62-8 | |
| Record name | 4-chloro-6-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


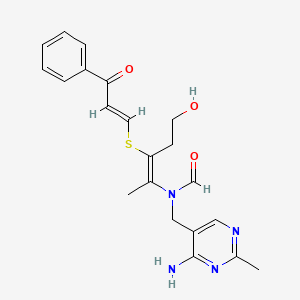

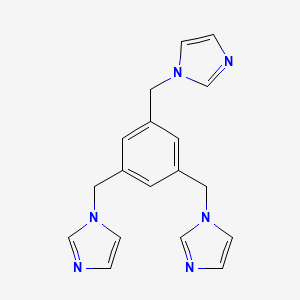
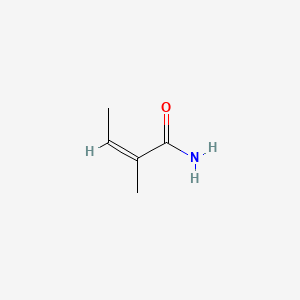
![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine](/img/structure/B1638555.png)
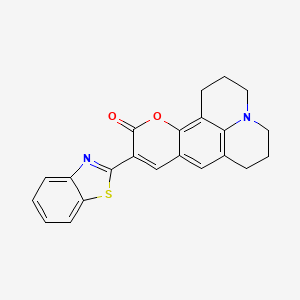
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B1638558.png)
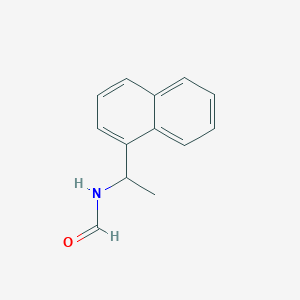

![3-(8-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638565.png)
